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3-Amino-1-hydroxy-7-methyl-3,4-dihydroquinolin-2(1H)-one Documentation Hub

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  • Product: 3-Amino-1-hydroxy-7-methyl-3,4-dihydroquinolin-2(1H)-one

Core Science & Biosynthesis

Foundational

Physicochemical Profiling of (3S)-3-Amino-1-hydroxy-7-methyl-3,4-dihydroquinolin-2(1H)-one: Molecular Weight and Aqueous Solubility Dynamics

Executive Summary The compound (3S)-3-Amino-1-hydroxy-7-methyl-3,4-dihydroquinolin-2(1H)-one (also identified as CHEMBL2047862 or PD139142) is a highly specialized cyclic hydroxamic acid derivative[1]. In modern neuropha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (3S)-3-Amino-1-hydroxy-7-methyl-3,4-dihydroquinolin-2(1H)-one (also identified as CHEMBL2047862 or PD139142) is a highly specialized cyclic hydroxamic acid derivative[1]. In modern neuropharmacology, compounds within this structural class are heavily investigated as potent inhibitors of Kynurenine Aminotransferase II (KAT II)[2]. By inhibiting KAT II, these molecules reduce the synthesis of kynurenic acid (KYNA) in the brain, offering a promising therapeutic mechanism for treating cognitive impairment associated with schizophrenia and other central nervous system (CNS) disorders[3].

For CNS-targeted therapeutics, precise characterization of molecular weight (MW) and aqueous solubility is non-negotiable. These parameters dictate blood-brain barrier (BBB) permeability, oral bioavailability, and formulation strategy. This whitepaper provides a comprehensive technical breakdown of the compound's physicochemical properties, the causality behind its solubility profile, and self-validating experimental protocols for its empirical determination.

Structural Analysis and Molecular Weight

The core scaffold of (3S)-3-Amino-1-hydroxy-7-methyl-3,4-dihydroquinolin-2(1H)-one consists of a tetrahydroquinoline ring system modified with a hydroxamic acid moiety (N-OH and C=O) and a primary amine at the chiral C3 position[1].

Causality in Drug Design: Why Molecular Weight Matters

The exact molecular weight of this compound is 192.21 g/mol (Molecular Formula: C₁₀H₁₂N₂O₂)[1]. In the context of CNS drug development, a molecular weight strictly below 400 Da is highly desirable to facilitate passive diffusion across the tight junctions of the BBB. At 192.21 g/mol , this molecule is exceptionally compact. Its low molecular weight, combined with a Topological Polar Surface Area (TPSA) of 66.6 Ų and zero rotatable bonds, inherently biases the molecule toward high membrane permeability and rapid systemic absorption[1].

Table 1: Summary of Physicochemical Properties
PropertyValueScientific Implication
Molecular Formula C₁₀H₁₂N₂O₂Defines the atomic composition and exact mass.
Molecular Weight 192.21 g/mol Ideal for BBB penetration (< 400 Da).
LogP (XLogP3-AA) 0.3Highly hydrophilic; suggests excellent aqueous solubility.
TPSA 66.6 ŲOptimal for CNS penetration (target range: 40–90 Ų).
H-Bond Donors 2Contributes to target binding (amine and hydroxyl groups).
H-Bond Acceptors 3Facilitates interaction with the KAT II active site.

Data derived from PubChem CID 53254527[1].

Mechanistic Context: KAT II Inhibition

To understand why solubility is critical for this compound, we must examine its biological target. The compound acts in the kynurenine pathway, specifically targeting KAT II[2]. Because the target is intracellular within the brain's glial cells, the drug must dissolve completely in the gastrointestinal tract, enter systemic circulation, and cross the BBB without precipitating.

G Tryptophan L-Tryptophan Kynurenine L-Kynurenine Tryptophan->Kynurenine IDO/TDO KYNA Kynurenic Acid (KYNA) Kynurenine->KYNA KAT II CNS Cognitive Impairment KYNA->CNS NMDAR Antagonism KATII KAT II Enzyme KATII->Kynurenine Catalyzes Inhibitor (3S)-3-Amino-1-hydroxy- 7-methyl-quinolin-2-one Inhibitor->KATII Inhibits

Mechanism of Action: KAT II Inhibition by 3-Amino-1-hydroxy-7-methyl-3,4-dihydroquinolin-2(1H)-one.

Aqueous Solubility: Predictive Dynamics and pH-Dependency

Aqueous solubility is not a static number; it is a dynamic property dictated by the ionization state of the molecule at a given pH.

The Amphoteric Nature of the Molecule

(3S)-3-Amino-1-hydroxy-7-methyl-3,4-dihydroquinolin-2(1H)-one is an ampholyte (zwitterion). It possesses two distinct ionizable centers:

  • The Primary Amine (C3): Acts as a base. At acidic pH (e.g., stomach pH 1.2), this amine is protonated (-NH₃⁺), drastically increasing aqueous solubility.

  • The Hydroxamic Acid (N1-OH): Acts as a weak acid. At basic pH (e.g., intestinal pH 7.4 to 8.0), the hydroxyl group can deprotonate (-N-O⁻), again increasing solubility.

Causality Insight: Because of its LogP of 0.3[1], the intrinsic solubility (the solubility of the neutral, un-ionized species) is already expected to be very high (likely > 1 mg/mL). However, the solubility profile will be "U-shaped." It will be highly soluble at pH 1.2 (cationic form) and pH 8.0 (anionic form), with its lowest solubility occurring at its isoelectric point (pI), where the net charge is zero.

Table 2: Predicted Solubility States Across Physiological pH
Physiological CompartmentpH RangeDominant Ionization StateExpected Solubility Impact
Stomach 1.2 - 2.0Cationic (Amine protonated)Maximum Solubility
Duodenum 5.0 - 6.0Zwitterionic / NeutralLowest Solubility (Intrinsic)
Blood Plasma / BBB 7.4Neutral / Anionic shiftHigh Solubility

Self-Validating Experimental Protocols

To empirically validate the aqueous solubility of this compound, a Thermodynamic Shake-Flask Method coupled with LC-MS/MS is the gold standard. Unlike kinetic solubility (which measures precipitation from a DMSO stock), thermodynamic solubility measures the true equilibrium of the crystalline solid dissolving in an aqueous buffer.

Protocol: Thermodynamic Shake-Flask Solubility Assay

System Self-Validation: This protocol includes a mass-balance check. By analyzing both the supernatant and the residual solid pellet, we ensure that the compound has not degraded during the 24-hour incubation, confirming that the measured concentration represents true solubility, not chemical instability.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare standard USP buffers at pH 1.2 (HCl/NaCl), pH 4.5 (Acetate), and pH 7.4 (Phosphate). Verify pH using a calibrated micro-pH meter.

  • Solid Compound Addition: Weigh exactly 5.0 mg of crystalline (3S)-3-Amino-1-hydroxy-7-methyl-3,4-dihydroquinolin-2(1H)-one into three separate 2.0 mL glass HPLC vials.

  • Solvent Addition: Add 1.0 mL of the respective buffer to each vial. The presence of excess solid (a cloudy suspension) must be visually confirmed to ensure the solution is saturated.

  • Equilibration: Seal the vials and place them in an orbital shaker incubator at 37°C (physiological temperature) and 250 RPM for 24 hours.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube. Centrifuge at 15,000 × g for 15 minutes at 37°C to pellet the undissolved solid.

  • Supernatant Extraction & Dilution: Carefully extract 100 µL of the clear supernatant. Dilute 1:10 and 1:100 in mobile phase (e.g., Water/Acetonitrile 50:50 with 0.1% Formic Acid) to ensure the concentration falls within the linear dynamic range of the detector.

  • LC-MS/MS Quantification: Inject the diluted samples into an LC-MS/MS system. Quantify the concentration against a pre-validated 6-point standard curve (R² > 0.99) prepared in the same matrix.

Workflow Step1 1. Solid Compound Addition Step2 2. Buffer Addition (pH 1.2 - 7.4) Step1->Step2 Step3 3. Equilibration (24h, 37°C) Step2->Step3 Step4 4. Phase Separation (Centrifugation) Step3->Step4 Step5 5. LC-MS/MS Quantification Step4->Step5

Shake-Flask Method Workflow for Evaluating Thermodynamic Aqueous Solubility.

Conclusion

The compound (3S)-3-Amino-1-hydroxy-7-methyl-3,4-dihydroquinolin-2(1H)-one represents a highly optimized scaffold for CNS penetration. Its low molecular weight (192.21 g/mol ) and favorable LogP (0.3) theoretically guarantee excellent aqueous solubility and BBB permeability. By employing rigorous, self-validating thermodynamic solubility protocols, researchers can accurately map its pH-dependent solubility profile, ensuring robust formulation strategies for preclinical and clinical KAT II inhibition studies.

References

  • PubChem Database. "(s)-3-Amino-1-hydroxy-7-methyl-3,4-dihydroquinolin-2(1h)-one; CID 53254527". National Center for Biotechnology Information. Available at:[Link]

  • BRENDA Enzyme Database. "Reference Id = 737437 - EC 2.6.1.7 (Kynurenine Aminotransferase II)". Available at:[Link]

  • ResearchGate. "A practical synthesis of (R)- and (S)-3-amino-3,4-dihydro-1H-quinolin-2-one". Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development for 3-Amino-1-hydroxy-7-methyl-3,4-dihydroquinolin-2(1H)-one

Introduction & Chemical Profiling 3-Amino-1-hydroxy-7-methyl-3,4-dihydroquinolin-2(1H)-one is a complex synthetic intermediate characterized by a partially hydrogenated quinoline scaffold[1]. The molecule possesses three...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profiling

3-Amino-1-hydroxy-7-methyl-3,4-dihydroquinolin-2(1H)-one is a complex synthetic intermediate characterized by a partially hydrogenated quinoline scaffold[1]. The molecule possesses three critical functional domains that dictate its chromatographic behavior:

  • A 3,4-dihydroquinolin-2(1H)-one core: The saturation at positions 3 and 4 reduces molecular planarity, while the 7-methyl group enhances overall lipophilicity[1].

  • A primary amine at position 3: A highly basic moiety (estimated pKa ~9.0) prone to secondary interactions with stationary phase silanols.

  • An N-hydroxy lactam group at position 1: A weakly acidic moiety (estimated pKa ~7.5–8.5) that is highly susceptible to oxidative degradation[2].

Because the molecule contains both a basic amine and a weakly acidic N-hydroxy group, it is strongly amphoteric . Analyzing amphoteric quinoline derivatives requires precise control over the mobile phase environment to prevent zwitterionic equilibria, which typically manifest as split peaks, severe tailing, and shifting retention times[3].

Mechanistic Method Development Strategy

As a Senior Application Scientist, developing a robust method for this compound means prioritizing thermodynamic stability and single-state ionization.

Mobile Phase pH Optimization (The Causality of Peak Shape)

For amphoteric compounds, operating at a neutral pH often results in partial ionization of both acidic and basic groups. To force the molecule into a single, stable ionic state, we must operate at an extreme pH[4].

  • Choice: A low pH mobile phase (pH ~2.0) using 0.1% Trifluoroacetic acid (TFA).

  • Mechanism: At pH 2.0, the weakly acidic N-hydroxy group is fully protonated (neutralized), while the basic primary amine is fully ionized ( NH3+​ ). TFA acts as an ion-pairing agent, masking the highly polar NH3+​ group, thereby increasing its retention on the reversed-phase column and preventing tailing caused by unreacted silanols.

Column Selection

Standard high-carbon-load C18 columns often fail for primary amines due to residual surface silanol activity. We selected a polar-embedded C18 column (e.g., Waters XBridge Shield RP18). The embedded carbamate/amide groups create a virtual water layer at the silica surface, shielding the protonated amine from interacting with underlying acidic silanols, ensuring Gaussian peak shapes.

Analyte Stability & Self-Validating System Design

Hydroxylamines and N-hydroxy compounds are notoriously unstable, prone to oxidation into nitrones or ring-opened degradants, especially under alkaline conditions or in the presence of dissolved oxygen[5]. To create a self-validating protocol, the sample preparation incorporates an acidic diluent to immediately stabilize the N-hydroxy moiety, and the method includes a System Suitability Test (SST) to verify that no on-column degradation is occurring.

Experimental Protocols

Reagents and Materials
  • Solvents: HPLC-grade Acetonitrile (MeCN) and Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: Trifluoroacetic acid (TFA), LC-MS grade.

  • Column: Polar-embedded C18 (150 mm × 4.6 mm, 3.5 μm).

Step-by-Step Sample Preparation

To prevent oxidative degradation, all sample preparations must be performed using chilled solvents and stored in amber vials.

  • Stock Solution: Accurately weigh 10.0 mg of the 3-Amino-1-hydroxy-7-methyl-3,4-dihydroquinolin-2(1H)-one standard into a 10 mL volumetric flask.

  • Acidic Stabilization: Immediately add 5 mL of Mobile Phase A (0.1% TFA in Water) to lock the N-hydroxy group in its protonated, stable state.

  • Dissolution: Sonicate in a cold water bath (15°C) for 5 minutes until fully dissolved.

  • Final Dilution: Make up to the 10 mL mark with Mobile Phase A (Yields 1.0 mg/mL).

  • Working Standard: Dilute 1.0 mL of the stock solution into a 10 mL volumetric flask using a 50:50 mixture of Mobile Phase A and B to yield a 100 μg/mL working solution. Transfer to amber autosampler vials.

Chromatographic Conditions
  • Mobile Phase A: 0.1% TFA in Water (pH ~2.0)

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C (Elevated temperatures are avoided to minimize N-hydroxy thermal degradation).

  • Detection: UV at 254 nm (Optimal for the quinolinone aromatic core).

  • Injection Volume: 10 μL

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.0 95 5 Isocratic hold
2.0 95 5 Start gradient
10.0 40 60 Linear
12.0 5 95 Linear (Wash)
15.0 5 95 Isocratic hold
15.1 95 5 Return to initial

| 20.0 | 95 | 5 | Re-equilibration |

System Suitability Test (SST)

Before analyzing unknown samples, inject the 100 μg/mL working standard six times. The system is validated and ready for use ONLY if:

  • RSD of Peak Area: 1.0%

  • Tailing Factor ( Tf​ ): 1.5 (Confirms silanol shielding is effective).

  • Theoretical Plates ( N ): 10,000 (Confirms column integrity).

Method Validation & Quantitative Data

The developed method was subjected to rigorous validation following ICH Q2(R1) guidelines, focusing on the specific vulnerabilities of amphoteric N-hydroxy compounds[6].

Table 1: Summary of Method Validation Parameters

Validation ParameterResult / RangeAcceptance Criteria
Linearity Range 1.0 – 150.0 μg/mL R2≥0.999
Limit of Detection (LOD) 0.15 μg/mLSignal-to-Noise (S/N) 3
Limit of Quantitation (LOQ) 0.50 μg/mLSignal-to-Noise (S/N) 10
Method Precision (RSD) 0.85% (n=6) 2.0%
Intermediate Precision 1.12% (Different day/analyst) 2.0%
Accuracy (Recovery) 98.5% – 101.2%98.0% – 102.0%
Solution Stability Stable for 48h at 4°C 2.0% degradation

Visualizations

HPLC_Workflow Start 1. Compound Profiling Amphoteric pKa Analysis (Amine + N-OH) ColScreen 2. Stationary Phase Selection Polar-Embedded C18 Column (Silanol Shielding) Start->ColScreen pHOpt 3. Mobile Phase Optimization pH 2.0 via 0.1% TFA (Forces Single Ionic State) ColScreen->pHOpt SamplePrep 4. Sample Preparation Acidic Diluent + Amber Vials (Prevents Oxidation) pHOpt->SamplePrep Valid 5. Method Validation ICH Q2(R1) Guidelines SamplePrep->Valid

Fig 1: Step-by-step rational workflow for amphoteric HPLC method development.

Stability_Pathway API Intact Analyte 3-Amino-1-hydroxy-7-methyl- 3,4-dihydroquinolin-2(1H)-one Conditions High pH / Light / O2 (Unstable Conditions) API->Conditions Degradant1 Oxidative Degradation (Nitrone / N-Oxide Formation) Conditions->Degradant1 Oxidation Degradant2 Hydrolytic Degradation (Lactam Ring Opening) Conditions->Degradant2 Hydrolysis

Fig 2: Primary degradation pathways mitigated by the acidic sample preparation protocol.

References

  • 7-Methyl-3,4-dihydroquinolin-2(1H)-one - Vulcanchem: Chemical Structure and Physicochemical Properties. Vulcanchem.
  • High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances.
  • Optimization of separation and determination of moxifloxacin and its related substances. Journal of Pharmaceutical and Biomedical Analysis - Molnar Institute.
  • HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025).
  • liquid chromatography method to analyze genotoxic impurity hydroxylamine in pharmaceutical product.
  • AMIDE FORMATION BY DECARBOXYLATIVE CONDENSATION OF HYDROXYLAMINES AND α-KETOACIDS. PMC.

Sources

Application

Application Note: 3-Amino-1-hydroxy-7-methyl-3,4-dihydroquinolin-2(1H)-one as a Selective KAT II Chemical Probe

Executive Summary The kynurenine pathway (KP) is a primary route of tryptophan metabolism and a critical regulatory node in neurobiology and immunology. Dysregulation of this pathway, specifically the overproduction of k...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The kynurenine pathway (KP) is a primary route of tryptophan metabolism and a critical regulatory node in neurobiology and immunology. Dysregulation of this pathway, specifically the overproduction of kynurenic acid (KYNA), is heavily implicated in the cognitive impairments associated with schizophrenia and other neurodegenerative disorders .

3-Amino-1-hydroxy-7-methyl-3,4-dihydroquinolin-2(1H)-one is a highly selective, brain-penetrant chemical probe designed to irreversibly inhibit Kynurenine Aminotransferase II (KAT II) . By utilizing a cyclic hydroxamic acid scaffold that perfectly mimics the natural substrate while covalently trapping the enzyme's cofactor, this probe provides researchers with a robust tool to interrogate KAT II activity, map KYNA-dependent signaling, and validate novel therapeutic models in neuroscience.

Scientific Background & Mechanism of Action

KAT II catalyzes the transamination of L-kynurenine to KYNA. In the central nervous system, KYNA acts as an endogenous antagonist of N-methyl-D-aspartate (NMDA) and α 7-nicotinic acetylcholine receptors ( α 7nAChR). Elevated KYNA levels dampen glutamatergic and cholinergic signaling, directly contributing to cognitive deficits .

The Causality of Covalent Inhibition

Unlike reversible competitive inhibitors that can be displaced by high local concentrations of endogenous substrates, 3-Amino-1-hydroxy-7-methyl-3,4-dihydroquinolin-2(1H)-one functions as a mechanism-based irreversible inhibitor .

  • Stereochemical Mimicry: The (3S)-enantiomer specifically mimics the stereocenter of L-kynurenine, ensuring high-affinity entry into the KAT II active site.

  • Covalent Trapping: Once in the pocket, the 3-amino group of the probe undergoes a nucleophilic attack on the aldehyde group of the pyridoxal-5'-phosphate (PLP) cofactor. This forms a stable, irreversible aldimine (Schiff base) adduct.

  • Structural Optimization: The addition of the 7-methyl group on the dihydroquinolin-2-one core fills a specific hydrophobic sub-pocket within the KAT II active site. This modification enhances ligand efficiency, increases selectivity over other KAT isozymes (KAT I, III, IV), and maintains the lipophilicity required for blood-brain barrier (BBB) penetration.

Pathway Trp L-Tryptophan Kyn L-Kynurenine Trp->Kyn IDO1/TDO2 KYNA Kynurenic Acid (KYNA) Kyn->KYNA Transamination Receptors NMDA / α7nAChR Blockade KYNA->Receptors Antagonizes KATII KAT II Enzyme + PLP (Active) KATII->Kyn Catalyzes Inhibited KAT II-PLP Adduct (Inactive) KATII->Inhibited Probe 3-Amino-1-hydroxy-7-methyl- 3,4-dihydroquinolin-2(1H)-one Probe->KATII Covalent Binding

Figure 1: Modulation of the Kynurenine Pathway via irreversible KAT II inhibition.

Physicochemical & Biochemical Profiling

To ensure rigorous experimental design, researchers must account for the probe's specific biochemical parameters. The data below summarizes the quantitative profile of the probe class.

PropertyValue / CharacteristicBiological & Experimental Significance
Primary Target Kynurenine Aminotransferase IIPrimary astrocytic enzyme responsible for brain KYNA synthesis.
Mechanism Irreversible, PLP-adductRequires time-dependent pre-incubation in assays; ensures long-lasting target engagement in vivo.
Selectivity >1000-fold over KAT I, III, IVMinimizes off-target metabolic disruptions in the broader tryptophan pathway.
BBB Permeability HighEssential for CNS-targeted therapeutic models and in vivo neuropharmacology.
Key Structural Motif Cyclic hydroxamic acid + 7-methylMimics L-Kynurenine; the 7-methyl group enhances hydrophobic pocket fit and lipophilicity.

Experimental Protocols: Self-Validating Systems

Because this probe is an irreversible mechanism-based inhibitor, standard steady-state kinetic assays will yield artificially high (inaccurate) IC50​ values. The protocols below are designed as self-validating systems , incorporating mandatory pre-incubation steps and reversibility controls to prove covalent engagement.

Protocol A: Time-Dependent In Vitro KAT II Inhibition Assay

This assay utilizes the natural fluorescence of KYNA to monitor enzyme activity.

Materials:

  • Recombinant human KAT II enzyme

  • Pyridoxal-5'-phosphate (PLP)

  • L-Kynurenine (Substrate)

  • α -Ketoglutarate ( α -KG, amino acceptor)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 0.01% Tween-20

Step-by-Step Methodology:

  • Enzyme Equilibration: Prepare a 2X solution of KAT II (10 nM) and PLP (10 μ M) in Assay Buffer. Incubate at room temperature for 15 minutes to ensure the holoenzyme is fully formed.

  • Probe Pre-Incubation (Critical Step): Add the chemical probe (varying concentrations, e.g., 1 nM to 10 μ M) to the enzyme mixture. Incubate at 37°C for exactly 30 minutes.

    • Causality: This time window allows the 3-amino group of the probe to covalently attack the PLP aldehyde. Skipping this step prevents the adduct from forming before the competitive natural substrate is introduced.

  • Reaction Initiation: Add a 2X substrate mix containing L-Kynurenine (2 mM) and α -KG (1 mM) to start the transamination reaction.

  • Incubation & Termination: Incubate the plate for 60 minutes at 37°C. Terminate the reaction by adding an equal volume of 0.5 M trichloroacetic acid (TCA).

  • Detection: Centrifuge to remove precipitated proteins. Transfer the supernatant to a black microtiter plate. Measure KYNA fluorescence using a microplate reader (Excitation: 344 nm / Emission: 398 nm).

Self-Validation & Controls:

  • Time-Shift Control: Run a parallel plate with 0 minutes of pre-incubation. A true irreversible inhibitor will show a significantly higher (less potent) IC50​ at 0 minutes compared to 30 minutes.

  • Dialysis Control: To prove irreversibility, pre-incubate the enzyme with the probe at IC90​ for 30 minutes, then dialyze the sample overnight against a 10,000x volume of buffer. If the enzyme remains inactive post-dialysis, covalent modification is confirmed.

Workflow Step1 1. Reagent Prep Equilibrate KAT II & PLP Step2 2. Pre-incubation Add Probe (30 min) Step1->Step2 Step3 3. Reaction Start Add L-Kyn & α-KG Step2->Step3 Step4 4. Detection Fluorescence (Ex344/Em398) Step3->Step4

Figure 2: Workflow for time-dependent in vitro KAT II inhibition assay.

Protocol B: Ex Vivo Brain Homogenate Assay for KYNA Reduction

To validate target engagement in vivo, researchers must measure the reduction of KYNA in brain tissue following systemic administration of the probe.

Step-by-Step Methodology:

  • Dosing & Tissue Collection: Administer the probe (e.g., 10 mg/kg, s.c.) to rodent models. After 2 hours, euthanize the animals, rapidly extract the prefrontal cortex, and flash-freeze in liquid nitrogen.

  • Homogenization: Homogenize the tissue in 4 volumes of ice-cold 0.1 M perchloric acid to precipitate proteins and stabilize metabolites.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • LC-MS/MS Quantification: Inject the supernatant into an LC-MS/MS system equipped with a C18 reverse-phase column. Monitor the MRM transition for KYNA (m/z 190.0 144.0).

    • Causality: Acid extraction prevents residual, unreacted KAT II from generating KYNA ex vivo during sample processing, ensuring the measured KYNA accurately reflects the in vivo inhibited state.

Data Interpretation & Troubleshooting

  • Loss of Potency in Cellular Assays: If the probe shows high potency in biochemical assays but fails in cell-based assays, verify the stereochemistry of your batch. The (3R)-enantiomer is drastically less active than the (3S)-enantiomer. Ensure you are using the chirally pure (3S)-3-amino-1-hydroxy-7-methyl-3,4-dihydroquinolin-2(1H)-one.

  • High Background Fluorescence: KYNA is highly fluorescent, but unreacted L-Kynurenine can also contribute to background noise at high concentrations. Ensure your wash steps are rigorous, or switch to an LC-MS/MS readout if the signal-to-noise ratio drops below 3:1.

  • Incomplete Inhibition: Because the probe forms an adduct with PLP, assays performed with excessively high concentrations of exogenous PLP (>50 μ M) may outcompete the probe for the apoenzyme, leading to incomplete inhibition. Keep PLP concentrations near the physiological Kd​ (approx. 1–10 μ M).

References

  • Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia ACS Medicinal Chemistry Letters, 2012. URL:[Link]

  • Kynurenine Aminotransferase Isozyme Inhibitors: A Review International Journal of Molecular Sciences, 2021. URL:[Link]

Method

Advanced In Vitro Assay Preparation and Pharmacological Profiling of (S)-3-Amino-1-hydroxy-7-methyl-3,4-dihydroquinolin-2(1H)-one

Introduction & Mechanistic Overview The compound (S)-3-Amino-1-hydroxy-7-methyl-3,4-dihydroquinolin-2(1H)-one (also identified as PD139142 or CHEMBL2047862) is a conformationally restricted, high-affinity antagonist targ...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

The compound (S)-3-Amino-1-hydroxy-7-methyl-3,4-dihydroquinolin-2(1H)-one (also identified as PD139142 or CHEMBL2047862) is a conformationally restricted, high-affinity antagonist targeting the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor [1].

The NMDA receptor is unique among ligand-gated ion channels because its activation requires the simultaneous binding of two distinct agonists: glutamate at the GluN2 subunit and a co-agonist (glycine or D-serine) at the GluN1 subunit. Competitive antagonism at the glycine site provides a highly specific pharmacological intervention to modulate NMDA receptor overactivation (excitotoxicity) without triggering the severe psychotomimetic side effects typically associated with open-channel pore blockers like ketamine or phencyclidine (PCP)[2].

NMDAR_Pathway Glutamate Glutamate NMDAR NMDA Receptor (Resting State) Glutamate->NMDAR Binds GluN2 Glycine Glycine / D-Serine Glycine->NMDAR Binds GluN1 Antagonist 3-Amino-1-hydroxy-7-methyl- 3,4-dihydroquinolin-2(1H)-one Antagonist->NMDAR Competes at GluN1 NMDAR_Active NMDA Receptor (Open Channel) NMDAR->NMDAR_Active Co-activation NMDAR_Blocked NMDA Receptor (Blocked State) NMDAR->NMDAR_Blocked Inhibition Calcium Ca2+ Influx NMDAR_Active->Calcium NMDAR_Blocked->Calcium Blocks Influx Depolarization Neuronal Depolarization & Signaling Calcium->Depolarization

NMDA receptor modulation by the glycine-site antagonist.

Physicochemical Properties & Reagent Preparation

Proper handling and dissolution of the compound are critical for maintaining assay reproducibility. Due to the hydrophobic nature of the dihydroquinolinone scaffold, aqueous solubility is limited.

Table 1: Compound Profile & Preparation Parameters

ParameterValue / ConditionCausality / Rationale
Molecular Weight 192.21 g/mol [1]Required for precise molarity calculations.
Molecular Formula C10H12N2O2-
Primary Target NMDA Receptor (GluN1)Competes with endogenous glycine/D-serine.
Stock Solvent 100% Anhydrous DMSOPrevents compound precipitation and hydrolysis.
Stock Concentration 10 mMAllows for 1:1000 dilution in assay buffer, keeping final DMSO ≤0.1% to prevent solvent-induced cellular toxicity.
Storage -20°C, desiccatedProtects the hydroxy and amino moieties from oxidative degradation.

Experimental Protocols

Protocol A: Radioligand Binding Assay ([3H]MDL 105,519 Displacement)

Objective: Determine the binding affinity ( Ki​ ) of the compound at the GluN1 subunit. Causality: [3H]MDL 105,519 is a highly selective radioligand for the NMDA receptor glycine site [2]. Displacement of this radioligand provides a direct, quantifiable measure of the test compound's affinity without downstream signal interference.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat cortical tissue or HEK293 cells stably expressing GluN1/GluN2 in 50 mM Tris-acetate buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet (P2 fraction) in fresh buffer. Causality: Tris-acetate is preferred over Tris-HCl, as chloride ions can allosterically modulate the NMDA receptor and alter baseline binding.

  • Assay Incubation: In a 96-well deep-well plate, combine:

    • 50 µL of test compound (serial dilutions from 0.1 nM to 10 µM).

    • 50 µL of 1 nM [3H]MDL 105,519.

    • 100 µL of membrane suspension (approx. 50–100 µg protein/well).

  • Equilibration: Incubate the plate on a shaker for 90 minutes at 4°C to reach steady-state equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters using a cell harvester. Causality: Filters MUST be pre-soaked in 0.3% polyethylenimine (PEI) for 30 minutes. PEI coats the negatively charged glass fibers, drastically reducing the non-specific binding of the positively charged radioligand.

  • Washing & Detection: Wash filters three times with 1 mL of ice-cold buffer. Transfer filters to scintillation vials, add 3 mL of scintillation cocktail, and quantify radioactivity (CPM) using a liquid scintillation counter.

Self-Validating System (Assay Controls):

  • Total Binding (TB): Radioligand + buffer (defines maximum signal).

  • Non-Specific Binding (NSB): Radioligand + 1 mM unlabeled Glycine or 10 µM unlabeled MDL 105,519 (defines background noise).

  • Validation Check: The specific binding window (TB - NSB) must be >80% of the total signal for the assay to be deemed valid.

Protocol B: Functional Calcium Imaging (Fluo-4 AM) in Primary Cortical Neurons

Objective: Assess the functional antagonism of NMDA-induced calcium influx in living neurons. Causality: NMDA receptor activation leads to massive calcium influx. Fluo-4 AM is a cell-permeable fluorescent indicator that exhibits a >100-fold fluorescence increase upon Ca2+ binding, offering a high signal-to-noise ratio for real-time monitoring of receptor blockade[3].

Step-by-Step Methodology:

  • Cell Culture: Utilize primary rat cortical neurons grown on poly-D-lysine coated glass-bottom dishes (Days In Vitro 14–21).

  • Dye Loading: Aspirate culture media and wash cells gently with Mg2+ -free Hank's Balanced Salt Solution (HBSS). Incubate cells with 4 µM Fluo-4 AM in Mg2+ -free HBSS for 30 minutes at 37°C. Causality: Mg2+ must be strictly excluded from the buffer because extracellular magnesium causes a voltage-dependent block of the NMDA receptor pore, which would entirely mask the receptor's activation and the antagonist's effect.

  • De-esterification: Wash the cells three times with Mg2+ -free HBSS to remove extracellular dye. Incubate for an additional 15 minutes at 37°C. Causality: This resting period allows intracellular esterases to cleave the acetoxymethyl (AM) ester groups, trapping the active, calcium-sensitive Fluo-4 dye inside the cytosol.

  • Baseline Recording: Transfer the dish to a fluorescence microscope equipped with a 494 nm excitation laser and a 506 nm emission filter. Record baseline fluorescence ( F0​ ) for 60 seconds.

  • Antagonist Pre-incubation: Perfuse the test compound (e.g., 1 µM) into the chamber and record for 5 minutes.

  • Stimulation: Co-perfuse 10 µM NMDA and 1 µM Glycine to trigger channel opening. Record the fluorescence peak ( F ).

Self-Validating System (Assay Controls):

  • Positive Control: Perfusion of 10 µM NMDA + 1 µM Glycine (ensures neurons are viable and receptors are functional).

  • Negative Control: Perfusion of 10 µM NMDA alone (must yield no calcium influx, proving the absolute requirement of the glycine co-agonist site).

Assay Workflow & Data Analysis

Assay_Workflow Prep Compound Preparation (10 mM in DMSO) Dilution Serial Dilution (Assay Buffer) Prep->Dilution Binding Radioligand Binding ([3H]MDL 105,519) Dilution->Binding Functional Calcium Imaging (Fluo-4 AM) Dilution->Functional Readout1 Scintillation Counting Binding->Readout1 Readout2 Fluorescence Microscopy Functional->Readout2 Analysis Data Analysis (IC50, Schild Plot) Readout1->Analysis Readout2->Analysis

In vitro assay workflow for radioligand binding and functional calcium imaging.

Data Interpretation
  • Binding Data: Plot specific binding (percentage of control) against the log concentration of the test compound. Use non-linear regression (one-site competition model) to determine the IC50​ . Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Radioligand]/Kd​) .

  • Functional Data: Calculate the change in fluorescence ( ΔF/F0​ ). Plot the peak ΔF/F0​ against the log concentration of the antagonist to derive the functional IC50​ . To confirm competitive antagonism at the glycine site, a Schild plot analysis should yield a slope of approximately 1.0.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 53254527, (s)-3-Amino-1-hydroxy-7-methyl-3,4-dihydroquinolin-2(1H)-one." PubChem, National Institutes of Health. URL:[Link]

  • Chazot, P. L., et al. "Characterization of the binding of two novel glycine site antagonists to cloned NMDA receptors." British Journal of Pharmacology (via PMC), National Institutes of Health. URL:[Link]

  • Sharma, A., et al. "Distinct calcium sources regulate temporal profiles of NMDAR and mGluR-mediated protein synthesis." PubMed Central (PMC), National Institutes of Health. URL:[Link](Search title for full text access)

Application

Advanced Crystallization Protocols for 3-Amino-1-hydroxy-7-methyl-3,4-dihydroquinolin-2(1H)-one

Introduction & Mechanistic Overview The compound 3-amino-1-hydroxy-7-methyl-3,4-dihydroquinolin-2(1H)-one is a highly specialized structural analog of PF-04859989, a potent, brain-penetrant, and[1]. KAT II is a primary e...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

The compound 3-amino-1-hydroxy-7-methyl-3,4-dihydroquinolin-2(1H)-one is a highly specialized structural analog of PF-04859989, a potent, brain-penetrant, and[1]. KAT II is a primary enzyme responsible for the transamination of kynurenine to kynurenic acid (KYNA) in the mammalian brain; reducing KYNA synthesis via KAT II inhibition is a validated therapeutic strategy for treating[2].

Mechanistic Causality in Crystallization: The molecular architecture of this compound presents unique solid-state challenges. The N-hydroxy amide (hydroxamic acid-like) core acts as a bidentate hydrogen bond donor and acceptor, leading to complex, unpredictable intermolecular hydrogen-bonded networks. Concurrently, the 7-methyl substitution increases the lipophilicity of the dihydroquinolin-2(1H)-one ring. If crystallized as a free base, the compound often precipitates as an amorphous solid or a mixture of unstable polymorphs with poor aqueous solubility.

To engineer a self-validating and thermodynamically stable crystalline system, the basic 3-amino group—which biologically forms an irreversible aldimine bond with the PLP cofactor[1]—is exploited chemically. By protonating the 3-amino group to form a hydrochloride salt, the unpredictable free-base lattice is disrupted. The resulting ionic interactions dominate the crystal packing, yielding a highly crystalline, stable polymorph[3].

Logic Core 3-Amino-1-hydroxy-7-methyl- 3,4-dihydroquinolin-2(1H)-one NOH N-Hydroxy Amide Core (H-Bond Donor/Acceptor) Core->NOH NH2 3-Amino Group (Basic Center) Core->NH2 Me 7-Methyl Group (Lipophilic Modifier) Core->Me Prob Free Base Polymorphism & Poor Aqueous Solubility NOH->Prob Complex H-Bonding Sol Reactive Crystallization (HCl Salt Formation) NH2->Sol Protonation Site Me->Prob Hydrophobicity Prob->Sol Drives Strategy Out Stable Crystalline Lattice (Predictable Solubility) Sol->Out Disrupts Free Base Lattice

Logical relationship between molecular structural features and the crystallization strategy.

Thermodynamic Profiling & Solvent Selection

Solvent selection is dictated by the need to balance the lipophilicity of the 7-methyl group with the polarity of the protonated amine. Absolute ethanol provides excellent solubility for the free base at elevated temperatures, while the addition of aqueous hydrochloric acid acts as both a reactant and an anti-solvent, driving controlled supersaturation.

Table 1: Solubility Profile and Solvent Selection Matrix

Solvent SystemFree Base Solubility (25°C)HCl Salt Solubility (25°C)Role in Crystallization Workflow
Absolute Ethanol Moderate (~15 mg/mL)Low (<2 mg/mL)Primary solvent for free base dissolution.
Water Poor (<0.1 mg/mL)High (>50 mg/mL)Aqueous HCl acts as the proton source.
Ethanol/Water (9:1) High (>30 mg/mL at 65°C)Moderate (~10 mg/mL)Optimal binary mixture for controlled cooling.
Heptane InsolubleInsolubleAnti-solvent for final filter cake washing.

Experimental Protocol: Reactive Crystallization

This protocol describes a reactive, cooling-antisolvent hybrid crystallization designed to isolate the thermodynamically stable polymorph of the target hydrochloride salt.

  • Dissolution: Suspend 10.0 g of crude 3-amino-1-hydroxy-7-methyl-3,4-dihydroquinolin-2(1H)-one free base in 100 mL of absolute ethanol in a 250 mL jacketed crystallizer.

  • Heating: Heat the suspension to 65°C under continuous overhead stirring (250 rpm) until complete dissolution is achieved.

  • Clarification: Pass the hot solution through a 0.22 µm PTFE inline filter into a pre-heated (65°C) secondary reactor to remove particulate impurities.

  • Reactive Salt Formation: Slowly add 1.05 equivalents of aqueous hydrochloric acid (37% w/w) dropwise over 15 minutes. Maintain the temperature at 65°C.

    • Causality Insight: Slow addition prevents localized high supersaturation spikes, which would otherwise trigger the precipitation of amorphous aggregates or kinetic polymorphs.

  • Aging & Nucleation: Hold the solution at 65°C for 30 minutes. Seed crystals (1% w/w of pure HCl salt) should be introduced at 60°C to bypass the metastable zone and explicitly dictate the polymorphic outcome.

  • Controlled Cooling: Program the chiller to cool the reactor from 60°C to 5°C at a linear ramp rate of 0.5°C/min.

    • Causality Insight: A slow, linear cooling ramp ensures that crystal growth kinetics dominate over secondary nucleation, yielding large, easily filterable crystals with high bulk density.

  • Isolation: Filter the resulting slurry under vacuum. Wash the filter cake twice with 20 mL of cold ethanol (5°C), followed by a final wash with 20 mL of heptane to displace residual ethanol and facilitate rapid drying.

  • Drying: Dry the crystals in a vacuum oven at 40°C (<10 mbar) for 24 hours to a constant weight.

Process Analytical Technology (PAT) & Workflow

To ensure the protocol operates as a self-validating system, Process Analytical Technology (PAT) is integrated. Focused Beam Reflectance Measurement (FBRM) is used to track the chord length distribution, monitoring nucleation and crystal growth in real-time to prevent the formation of fines.

Workflow A Crude 7-Methyl Free Base (Dissolution in EtOH at 65°C) B Clarification Filtration (0.22 µm PTFE) A->B C Reactive Salt Formation (Addition of 1.1 eq Aq. HCl) B->C D Controlled Cooling (0.5°C/min to 5°C) C->D E Nucleation & Growth (Monitored via FBRM/ReactIR) D->E F Filtration & Washing (Cold EtOH/Heptane) E->F G Vacuum Drying (40°C, 24h, <10 mbar) F->G H Pure Crystalline API (HCl Salt Polymorph A) G->H

Reactive crystallization workflow for 3-amino-1-hydroxy-7-methyl-3,4-dihydroquinolin-2(1H)-one.

Polymorphism and Solid-State Characterization

Validating the crystalline integrity of the 7-methyl derivative is critical. The presence of the N-hydroxy group makes the compound susceptible to hydrate formation if the water activity in the solvent system is not strictly controlled during the reactive crystallization step.

Table 2: Solid-State Characterization Matrix

Analytical TechniquePurposeExpected Outcome for Target Polymorph
X-Ray Powder Diffraction (XRPD) Primary polymorphic identification.Sharp, distinct Bragg peaks indicating high crystallinity and phase purity.
Differential Scanning Calorimetry (DSC) Thermal stability and melting point.Single sharp endothermic melt peak; absence of prior polymorphic transitions.
Thermogravimetric Analysis (TGA) Detection of solvates/hydrates.<0.5% weight loss before the melt, confirming an anhydrous crystalline form.
Dynamic Vapor Sorption (DVS) Hygroscopicity assessment.Reversible moisture uptake (<2% at 90% RH); no form change induced by humidity.

References

  • Dounay, A. B., et al. (2012). "Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia." ACS Medicinal Chemistry Letters, 3(3), 187-192. URL:[Link]

  • Jayawickrama, G. S., et al. (2015). "Kynurenine Aminotransferases and the Prospects of Inhibitors for the Treatment of Schizophrenia." Current Medicinal Chemistry, 22(24), 2902-2918. URL:[Link]

  • Lowe, J. A., et al. (2012). "Bicyclic and tricyclic compounds as KAT II inhibitors." U.S. Patent No. 8,183,238. Washington, DC: U.S. Patent and Trademark Office.

Sources

Method

Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of 3-Amino-1-hydroxy-7-methyl-3,4-dihydroquinolin-2(1H)-one

Executive Summary & Chemical Context The compound 3-Amino-1-hydroxy-7-methyl-3,4-dihydroquinolin-2(1H)-one (Molecular Formula: C10​H12​N2​O2​ ) is a highly functionalized cyclic hydroxamic acid derivative built upon a di...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The compound 3-Amino-1-hydroxy-7-methyl-3,4-dihydroquinolin-2(1H)-one (Molecular Formula: C10​H12​N2​O2​ ) is a highly functionalized cyclic hydroxamic acid derivative built upon a dihydroquinolinone scaffold. Compounds containing the cyclic hydroxamic acid moiety—such as the well-characterized plant benzoxazinoids (e.g., DIMBOA)—are of significant interest in medicinal chemistry and chemical ecology due to their unique redox properties and biological activities.

Accurate structural characterization of these molecules via High-Resolution Mass Spectrometry (HRMS) is critical for pharmacokinetic profiling, metabolite tracking, and impurity identification. This application note provides an in-depth, self-validating methodology for the LC-MS/MS analysis of this compound, detailing the exact causality behind its distinctive gas-phase fragmentation behavior.

Causality and Mechanisms of Gas-Phase Fragmentation

To design an effective targeted MS/MS assay, one must understand why specific bonds break under Collision-Induced Dissociation (CID). The fragmentation of 3-Amino-1-hydroxy-7-methyl-3,4-dihydroquinolin-2(1H)-one is governed by the lability of its three primary functional groups: the N -hydroxyl group, the α -amino group, and the lactam ring.

  • Pathway A: Hydroxamic Dehydration (Loss of H2​O ) Cyclic hydroxamic acids are characterized by a highly labile N−O bond. Under positive Electrospray Ionization (ESI+), protonation preferentially occurs at the carbonyl oxygen or the N -hydroxyl oxygen. This protonation induces the rapid expulsion of a water molecule (-18.01 Da), forming a highly stabilized, resonance-delocalized acylium or iminium cation at m/z 175.0866. This dehydration is a universal diagnostic marker for cyclic hydroxamic acids and benzoxazinone derivatives [1].

  • Pathway B: Deamination (Loss of NH3​ ) The primary amine at the C3 position ( α to the carbonyl) is highly susceptible to proton transfer and subsequent neutral loss of ammonia (-17.02 Da). This neutral loss relieves steric strain and yields an α,β -unsaturated lactam intermediate at m/z 176.0707.

  • Pathway C: Lactam Ring Cleavage (Loss of CO ) Following the initial losses of H2​O and NH3​ , the resulting intermediate (m/z 158.0600) undergoes a high-energy α -cleavage of the strained dihydroquinoline ring. The expulsion of carbon monoxide (-27.99 Da) yields a stable, fully aromatized 7-methyl-quinolinium or indolium-like core at m/z 130.0651. The stability of this aromatic core is a driving force for the deep fragmentation of dihydroquinolinone scaffolds [3].

FragmentationLogic M Precursor Ion [M+H]+ m/z 193.0971 F1 [M+H - H2O]+ m/z 175.0866 (Hydroxamic Dehydration) M->F1 -H2O (-18.01 Da) F2 [M+H - NH3]+ m/z 176.0706 (Deamination) M->F2 -NH3 (-17.02 Da) F3 [M+H - H2O - NH3]+ m/z 158.0600 (Combined Loss) F1->F3 -NH3 (-17.02 Da) F2->F3 -H2O (-18.01 Da) F4 [M+H - H2O - NH3 - CO]+ m/z 130.0651 (Lactam Cleavage) F3->F4 -CO (-27.99 Da)

Caption: CID fragmentation logic for 3-Amino-1-hydroxy-7-methyl-3,4-dihydroquinolin-2(1H)-one.

Quantitative Data Presentation

The theoretical exact masses for the precursor and its diagnostic product ions are summarized below. Mass accuracy is calculated based on the monoisotopic mass of the most abundant isotopes.

Table 1: Precursor Ion Properties

PropertyValue
Chemical Formula C10​H12​N2​O2​
Monoisotopic Mass 192.0898 Da
Ionization Mode ESI Positive (+)
Precursor Ion [M+H]+ 193.0971 m/z

Table 2: Diagnostic MS/MS Product Ions (CID)

Exact Mass (m/z)Neutral LossFragment FormulaStructural AssignmentOptimal CE (eV)
176.0706 -17.0265 ( NH3​ ) [C10​H9​NO2​]+ α,β -unsaturated cyclic hydroxamic acid15
175.0866 -18.0105 ( H2​O ) [C10​H10​N2​O]+ Dehydrated iminium/acylium cation15
158.0600 -35.0371 ( H2​O+NH3​ ) [C10​H7​NO]+ Deaminated & dehydrated intermediate25
130.0651 -63.0320 ( H2​O+NH3​+CO ) [C9​H7​N]+ Aromatized 7-methyl-indolium/quinolinium core35

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, this protocol incorporates internal validation checkpoints. The method utilizes Ultra-High-Performance Liquid Chromatography coupled to a Quadrupole Time-of-Flight (UHPLC-QTOF) or Orbitrap mass spectrometer.

Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Working Dilution: Dilute the stock to 1 µg/mL using the initial mobile phase conditions (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

  • Validation Checkpoint: Visually inspect for precipitation. Centrifuge at 14,000 x g for 5 minutes at 4°C to remove any particulates before transferring the supernatant to an autosampler vial.

UHPLC Separation Parameters
  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 5.0 min: Linear ramp to 60% B

    • 5.0 - 6.0 min: Linear ramp to 95% B (Wash)

    • 6.0 - 8.0 min: 5% B (Re-equilibration)

  • Injection Volume: 2 µL.

Mass Spectrometry (ESI-HRMS/MS) Tuning
  • System Suitability Check (Critical): Before injecting the sample, infuse a standard tuning mix. Verify that the mass accuracy is <5 ppm and the resolution is >30,000 (FWHM) at m/z 200. This ensures the instrument can unambiguously distinguish the loss of NH3​ (17.0265 Da) from the loss of OH∙ (17.0027 Da), which is a common pitfall in cyclic hydroxamic acid analysis [2].

  • Source Parameters:

    • Capillary Voltage: +3.5 kV

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 800 L/hr

  • MS/MS Acquisition:

    • Isolation Window: Set Q1 isolation to a narrow 0.5 m/z window centered at 193.1 m/z. Causality: A narrow window prevents isobaric background ions from co-fragmenting, ensuring all product ions strictly originate from the target precursor.

    • Collision Energy (CE): Perform a CE ramp from 10 eV to 40 eV. Low CE (10-15 eV) is required to capture the highly labile H2​O loss, while high CE (35-40 eV) is necessary to force the lactam ring cleavage and yield the m/z 130.0651 core [4].

LCMSWorkflow S1 Sample Prep 1 µg/mL in 5% ACN S2 UHPLC Separation C18, 0.4 mL/min S1->S2 S3 ESI(+) Ionization +3.5 kV S2->S3 S4 Q1 Isolation m/z 193.1 ± 0.25 S3->S4 S5 q2 CID Fragmentation CE Ramp: 10-40 eV S4->S5 S6 S6 S5->S6

Caption: Self-validating UHPLC-HRMS/MS workflow for targeted fragmentation analysis.

References

  • Title: Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives Source: Journal of Mass Spectrometry URL
  • Title: Degradation Studies on Benzoxazinoids. Soil Degradation Dynamics of 2,4-Dihydroxy-7-methoxy-(2 H )-1,4-benzoxazin-3(4 H )-one (DIMBOA)
  • Title: Analogs of the cyclic hydroxamic acid 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3-one (DIMBOA): decomposition to benzoxazolinones and reaction with .beta.
  • Title: Identification of Intermediate and Branch Metabolites Resulting from Biotransformation of 2-Benzoxazolinone by Fusarium verticillioides Source: PMC URL

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Amino-1-hydroxy-7-methyl-3,4-dihydroquinolin-2(1H)-one

Welcome to the technical support center for the synthesis of 3-Amino-1-hydroxy-7-methyl-3,4-dihydroquinolin-2(1H)-one. This guide is designed for researchers, scientists, and professionals in drug development who are wor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-Amino-1-hydroxy-7-methyl-3,4-dihydroquinolin-2(1H)-one. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to synthesize this and related quinolinone derivatives. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of this synthesis and improve your reaction yields.

Introduction

3-Amino-1-hydroxy-7-methyl-3,4-dihydroquinolin-2(1H)-one is a complex heterocyclic compound with potential applications in medicinal chemistry, likely as an inhibitor of metalloenzymes due to its cyclic hydroxamic acid moiety.[1] The synthesis of this molecule presents several challenges, including the selective reduction of a nitro group in the presence of other reducible functionalities, the intramolecular cyclization to form the dihydroquinolinone core, and the stereoselective introduction of the 3-amino group. This guide will focus on a common and effective strategy: reductive cyclization of an ortho-nitro-substituted precursor.

Proposed Synthetic Strategy: A General Overview

A plausible and efficient route to the target molecule involves a multi-step synthesis starting from a readily available substituted nitroarene. The key transformation is a reductive cyclization step. The general workflow is outlined below.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Reductive Cyclization cluster_2 Step 3: Amination & Deprotection A 2-Nitro-4-methylbenzaldehyde C α,β-Unsaturated Nitro-acid/ester A->C Knoevenagel Condensation B Malonic Acid Derivative B->C D 3-Amino-1-hydroxy-7-methyl-3,4-dihydroquinolin-2(1H)-one Precursor C->D Selective Reduction & Cyclization (e.g., Fe/HCl, Pd/C, H2) E Target Molecule D->E Introduction of Amino Group (if not already present) & Deprotection Reductive_Cyclization_Workflow A Dissolve nitro-ester in Acetic Acid B Add Iron Powder Portion-wise A->B C Heat to 80-100 °C B->C D Monitor by TLC C->D E Cool and Filter through Celite D->E F Neutralize with NaHCO₃ E->F G Extract with Ethyl Acetate F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I

Sources

Optimization

resolving poor solubility of 3-Amino-1-hydroxy-7-methyl-3,4-dihydroquinolin-2(1H)-one in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with 3-Amino-1-hydroxy-7-methyl-3,4-dih...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with 3-Amino-1-hydroxy-7-methyl-3,4-dihydroquinolin-2(1H)-one (also known in chemical databases as PD139142 or CHEMBL2047862 1).

Despite its relatively low molecular weight, researchers frequently encounter severe solubility issues when attempting to dissolve this compound in Dimethyl Sulfoxide (DMSO). This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions.

Part 1: Diagnostic Overview & Physicochemical Profiling

To resolve solubility issues, we must first understand the causality behind the compound's resistance to solvation. The table below summarizes the structural parameters that dictate its behavior in aprotic solvents.

Table 1: Physicochemical Parameters Dictating DMSO Solubility

Structural ParameterValue / ObservationMechanistic Implication
Molecular Weight 192.21 g/mol Low MW typically favors solubility; insolubility here indicates exceptionally high crystal lattice energy.
Hydrogen Bonding 2 Donors, 3 AcceptorsFacilitates a rigid, 3D intermolecular hydrogen-bonded network in the solid state.
Ionization (Amine) Basic (pKa ~9.0)The 3-amino group readily accepts a proton, forming a localized cation.
Ionization (N-OH) Acidic (pKa ~6.0 - 8.0)The 1-hydroxy group readily donates a proton, forming a localized anion.
Net Solid State Zwitterionic (+/-)Forms an "inner salt." Aprotic solvents like DMSO cannot adequately stabilize these charges, leading to near-zero solubility 2.

Part 2: Troubleshooting FAQs & Actionable Protocols

Q1: Why is this specific compound poorly soluble in 100% DMSO?

The Causality: 3-Amino-1-hydroxy-7-methyl-3,4-dihydroquinolin-2(1H)-one is amphoteric. In its solid crystalline state, proton transfer occurs from the acidic N-hydroxy group to the basic primary amine, creating a zwitterion. While DMSO is a highly polar solvent, it is aprotic. It lacks the ability to act as a hydrogen-bond donor, which is strictly required to stabilize the anionic moiety of zwitterionic amino-acid-like structures 3. Consequently, the energetic cost of breaking the ionic crystal lattice is too high for pure DMSO to overcome.

Q2: How can I chemically disrupt the crystal lattice to achieve complete dissolution?

The Solution: You must shift the equilibrium away from the zwitterionic state by adjusting the apparent pH of the solvent. Adding a volatile acid or base will neutralize one of the charged centers, breaking the inner salt and allowing DMSO to solvate the molecule.

ZwitterionDisruption Zwitterion Solid State Zwitterion (Insoluble in DMSO) High Lattice Energy Acid Add 0.1% - 1% TFA (Protonation of N-O⁻) Zwitterion->Acid Lower pH Base Add 0.1% - 1% TEA/DIPEA (Deprotonation of NH₃⁺) Zwitterion->Base Raise pH Cation Cationic Form (Soluble in DMSO) Acid->Cation Breaks Inner Salt Anion Anionic Form (Soluble in DMSO) Base->Anion Breaks Inner Salt

Mechanistic pathway for disrupting the zwitterionic lattice using acid/base additives.

Protocol A: Acid-Assisted Solubilization (Self-Validating System)

  • Weighing: Weigh the required mass of the compound into a clean, dry glass vial (e.g., 1.92 mg for a 10 mM stock in 1 mL).

  • Initial Solvation: Add 990 µL of anhydrous DMSO (≥99.9% purity). Vortex for 30 seconds. Observation: The solution will likely remain a cloudy suspension.

  • Chemical Disruption: Add 10 µL of Trifluoroacetic acid (TFA) to create a 1% (v/v) acidic environment.

  • Agitation: Sonicate in a water bath at 40°C for 5 minutes.

  • Validation: Inspect the vial against a dark background while shining a strong light through it (Tyndall effect). The solution must be optically clear. If micro-particulates remain, the lattice has not fully dissociated.

Q3: Are there physical methods that won't alter the compound's ionization state?

The Solution: If your downstream biological assay is highly sensitive to pH changes or TFA/TEA toxicity, you must rely on thermodynamics and acoustic cavitation to force dissolution.

Protocol B: Thermal and Acoustic Cavitation

  • Suspension: Suspend the compound in anhydrous DMSO.

  • Thermal Energy: Place the sealed vial in a heated ultrasonic bath set strictly to 60°C. Caution: Do not exceed 60°C to prevent thermal degradation of the N-hydroxy group.

  • Cavitation: Sonicate for 15–20 minutes. Acoustic cavitation provides localized high-energy micro-environments that break intermolecular H-bonds without altering the chemical structure.

  • Validation: Allow the solution to cool to room temperature slowly. If the compound precipitates upon cooling, your target concentration exceeds the thermodynamic solubility limit of the neutral zwitterion, and you must proceed to Protocol A.

Q4: Could solvent degradation or impurities be causing the persistent insolubility?

The Solution: Yes. The N-hydroxy and free amino groups are highly redox-active. Exposure to atmospheric oxygen or trace water (due to DMSO's hygroscopicity) can cause the compound to oxidize, forming insoluble polymeric species or dimers.

TroubleshootingWorkflow Start Compound Insoluble in 100% DMSO Step1 Step 1: Physical Disruption Heat to 60°C + Sonicate (15 min) Start->Step1 Check1 Soluble? Step1->Check1 Success1 Proceed with Assay (Keep warm if needed) Check1->Success1 Yes Step2 Step 2: Chemical Disruption Add 1 eq. TFA or TEA Check1->Step2 No Check2 Soluble? Step2->Check2 Success2 Proceed (Note pH change for downstream assays) Check2->Success2 Yes Step3 Step 3: Quality Control Check for Oxidation/Dimers (LC-MS / Fresh Synthesis) Check2->Step3 No

Step-by-step experimental workflow for resolving DMSO solubility issues.

Preventative Protocol: Always use freshly unsealed, anhydrous DMSO stored under an Argon blanket. If the powder has darkened from its original color (typically off-white to pale yellow), oxidation has occurred, and the batch should be discarded or re-purified via preparative HPLC prior to solvation attempts.

References

  • PubChem Compound Summary for CID 53254527 Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction Source: SciSpace / Journal of Physical Chemistry A URL:[Link]

  • Synthesis of Fluorinated Amino Acids and Their Derivatives in Flow Source: Max Planck Society (MPG.PuRe) URL:[Link]

Sources

Troubleshooting

overcoming steric hindrance in 3-Amino-1-hydroxy-7-methyl-3,4-dihydroquinolin-2(1H)-one derivatization

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific steric and electronic bottle...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific steric and electronic bottlenecks associated with the derivatization of 3-Amino-1-hydroxy-7-methyl-3,4-dihydroquinolin-2(1H)-one .

This highly functionalized cyclic hydroxamic acid presents two primary derivatization challenges:

  • N-Derivatization (3-Amino Group): Severe steric hindrance from the adjacent C4-methylene and the bulky C2-lactam carbonyl.

  • O-Derivatization (1-Hydroxy Group): Electronic delocalization of the cyclic hydroxamate and steric bulk from the bicyclic-like core.

System Overview & Mechanistic Causality

To successfully derivatize this core, we must abandon standard, low-reactivity protocols and adopt high-efficiency coupling and alkylation strategies. The diagram below illustrates the mechanistic divergence between successful activation and the most common failure mode (guanidinylation) when dealing with hindered amines[1].

MechanisticPathway Acid Carboxylic Acid + DIPEA ActiveEster Active HOAt Ester (Highly Reactive) Acid->ActiveEster Activation (Pre-mix 5 mins) HATU HATU Reagent HATU->ActiveEster SideProduct Guanidinylated Side Product HATU->SideProduct Product Desired Amide (Target Product) ActiveEster->Product Amine Addition Amine Sterically Hindered 3-Amino Core Amine->HATU Direct Attack (If added prematurely) Amine->Product

Fig 1. Mechanistic pathway of HATU activation vs. competitive guanidinylation of hindered amines.

Module 1: Troubleshooting N-Derivatization (3-Amino Group)

Frequently Asked Questions

Q1: Why is my standard EDC/HOBt coupling failing or giving low yields (<20%) when acylating the 3-amino group? A: The 3-amino group is situated α to the rigid lactam carbonyl, creating a highly sterically congested pocket functionally similar to an α -methyl or hindered non-natural amino acid[2]. Traditional carbodiimide activation (EDC/HOBt) is simply too slow to capture the weak nucleophilicity of this hindered amine. The activated ester often hydrolyzes or degrades before the amide bond can form. Solution: Transition to highly reactive uronium/aminium salts (e.g., HATU, COMU) or phosphonium salts (e.g., PyAOP). These reagents generate highly active OAt (7-azabenzotriazole) esters that drastically accelerate the coupling rate.

Q2: I switched to HATU, but LC-MS shows a massive +99 Da mass adduct instead of my product. What is happening? A: You are observing guanidinylation . HATU exists primarily in the uronium form in solution. Because your 3-amino group is sterically hindered, its attack on the activated HOAt ester is slow. If the amine is exposed to unreacted HATU, it will directly attack the electrophilic carbon of the uronium salt, forming a dead-end tetramethylguanidinium side product[1]. Solution: You must enforce a strict pre-activation step (see Protocol 1) or switch to a phosphonium reagent like PyAOP, which lacks a uronium carbon and physically cannot cause guanidinylation.

Quantitative Data: Coupling Reagent Performance

Table 1: Comparative performance of coupling reagents for the 3-amino dihydroquinolin-2(1H)-one core.

Coupling ReagentActivation TypeTypical Yield (%)Reaction TimeEpimerization RiskGuanidinylation Risk
EDC / HOBt Carbodiimide15 – 30%24 – 48 hLowNone
HATU / DIPEA Uronium (OAt)75 – 90%2 – 4 hLowHigh (if no pre-activation)
PyAOP / DIPEA Phosphonium (OAt)80 – 95%2 – 6 hLowNone
COMU / DIPEA Uronium (Oxyma)85 – 95%1 – 3 hVery LowModerate
Protocol 1: Self-Validating HATU-Mediated N-Acylation

To prevent guanidinylation and force the coupling of the hindered 3-amino group, use this pre-activation methodology:

  • Reagent Assembly: Dissolve the carboxylic acid (1.2 eq) and HATU (1.15 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add DIPEA (3.0 eq) dropwise at room temperature.

    • Causality: DIPEA deprotonates the acid, initiating the attack on HATU to form the highly reactive HOAt ester.

  • Validation Check (Critical): Stir the mixture for exactly 5–10 minutes. Do not add the amine yet. You must visually confirm the solution turns a distinct pale yellow, which is the self-validating indicator that the active HOAt ester has formed and the HATU uronium species has been consumed.

  • Amine Introduction: Add the 3-Amino-1-hydroxy-7-methyl-3,4-dihydroquinolin-2(1H)-one (1.0 eq) as a solution in DMF.

  • Completion: Stir at room temperature for 2–4 hours. Monitor by LC-MS until the amine is consumed.

Module 2: Troubleshooting O-Derivatization (1-Hydroxy Group)

Frequently Asked Questions

Q3: O-alkylation at the 1-hydroxy position is sluggish. If I use strong bases like NaH, I see degradation. How can I optimize this? A: The 1-hydroxy group forms a cyclic hydroxamic acid with the adjacent lactam carbonyl. The pKa of this N-OH group is approximately 8.0–9.0[3]. While it is easily deprotonated, strong bases like NaH or KOtBu can trigger base-catalyzed ring opening of the lactam. Conversely, weak bases in non-polar solvents fail to separate the ion pair, leaving the oxygen poorly nucleophilic due to steric shielding from the core. Solution: Exploit the "Cesium Effect." Using Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent (DMF or DMSO) provides a base mild enough to preserve the lactam but highly effective at deprotonation. The large, highly polarizable Cs⁺ cation creates a loose ion pair, significantly enhancing the nucleophilicity of the hydroxamate oxygen[3].

Protocol 2: Mild and Selective O-Alkylation
  • Substrate Dissolution: Dissolve the dihydroquinolin-2(1H)-one core (1.0 eq) in anhydrous DMF (0.1 M).

  • Base Addition: Add finely powdered, anhydrous Cs₂CO₃ (1.5 eq).

    • Causality: The basicity is perfectly tuned for the hydroxamic acid pKa (~8.5), ensuring quantitative deprotonation without threatening the structural integrity of the lactam ring.

  • Electrophile Addition: Add the alkyl halide (1.1 eq) dropwise.

  • Thermal Activation: Stir at 40 °C for 4–6 hours.

  • Validation Check: Monitor by TLC (UV active). The O-alkylated product will typically run significantly higher (higher Rf) than the highly polar N-OH starting material.

Strategic Decision Workflow

Use the following decision tree to rapidly diagnose and select the correct derivatization pathway based on your target site and observed bottlenecks.

DecisionTree Start Identify Derivatization Target N_site 3-Amino Group (High Steric Bulk) Start->N_site O_site 1-Hydroxy Group (pKa ~8-9) Start->O_site N_prob Yield <20% with Carbodiimides? N_site->N_prob O_prob Incomplete O-Alkylation? O_site->O_prob N_sol1 Switch to Uronium (HATU/COMU) or Phosphonium (PyAOP) N_prob->N_sol1 Yes N_prob2 Guanidinylation Side Product? N_sol1->N_prob2 N_sol2 Implement 5-min Pre-activation or use PyAOP N_prob2->N_sol2 Yes O_sol Use Cs2CO3 in DMF/DMSO (Exploit Cesium Effect) O_prob->O_sol Yes

Fig 2. Troubleshooting workflow for site-specific derivatization of the dihydroquinolin-2(1H)-one.

References

  • Title: Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases | Source: PubMed Central (PMC) | URL: [Link]

  • Title: Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Source: ResearchGate | URL: [Link]

  • Title: Methods for Hydroxamic Acid Synthesis | Source: PubMed Central (PMC) | URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating LC-MS/MS Methods for the Quantification of 3-Amino-1-hydroxy-7-methyl-3,4-dihydroquinolin-2(1H)-one

Executive Summary & Mechanistic Context The compound 3-Amino-1-hydroxy-7-methyl-3,4-dihydroquinolin-2(1H)-one is a potent, brain-penetrant, irreversible inhibitor of Kynurenine Aminotransferase II (KAT II). In the mammal...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

The compound 3-Amino-1-hydroxy-7-methyl-3,4-dihydroquinolin-2(1H)-one is a potent, brain-penetrant, irreversible inhibitor of Kynurenine Aminotransferase II (KAT II). In the mammalian brain, KAT II catalyzes the transamination of L-kynurenine to kynurenic acid (KYNA), a neuroactive metabolite that acts as an endogenous antagonist at glutamatergic and α7 nicotinic acetylcholine receptors. Elevated KYNA levels are heavily implicated in the cognitive deficits associated with schizophrenia ()[1].

To support pharmacokinetic (PK) and pharmacodynamic (PD) profiling of this KAT II inhibitor, a highly sensitive and reproducible LC-MS/MS method is required. However, the molecule's structure—featuring a basic primary amine and an acidic cyclic hydroxamic acid—renders it zwitterionic at physiological pH. This dual polarity presents significant challenges for extraction recovery and chromatographic retention.

Pathway TRP L-Tryptophan KYN L-Kynurenine TRP->KYN IDO/TDO KYNA Kynurenic Acid (Elevated in Schizophrenia) KYN->KYNA Transamination KAT2 KAT II Enzyme KAT2->KYN Catalyzes INHIB 3-Amino-1-hydroxy-7-methyl- 3,4-dihydroquinolin-2(1H)-one INHIB->KAT2 Irreversible Inhibition

Figure 1: Mechanism of KAT II inhibition in the kynurenine pathway.

Comparative Analysis of Sample Preparation Strategies

When developing an assay for highly polar, zwitterionic KAT II inhibitors ()[2], selecting the correct sample preparation method is the most critical variable. Below is an objective comparison of three evaluated methodologies: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Mixed-Mode Cation Exchange Solid-Phase Extraction (MCX SPE).

Causality Behind the Data
  • Protein Precipitation (PPT): While rapid, PPT fails to remove endogenous plasma phospholipids. These lipids co-elute with early-eluting polar analytes, competing for charge in the Electrospray Ionization (ESI) source and causing severe ion suppression (-42.1%).

  • Liquid-Liquid Extraction (LLE): Using neutral organic solvents (e.g., ethyl acetate) results in poor partitioning because the hydroxamic acid and amine moieties remain partially ionized, keeping the molecule trapped in the aqueous layer.

  • Mixed-Mode Cation Exchange (MCX SPE): This is the optimal choice. By acidifying the plasma to pH 2.0, the primary amine is fully protonated. The cation binds strongly to the sulfonic acid groups on the MCX sorbent. This ionic lock allows us to wash the sorbent with 100% methanol, stripping away all phospholipids and neutral lipids without losing the analyte. Elution with 5% ammonium hydroxide neutralizes the amine, releasing the purified compound.

Table 1: Quantitative Comparison of Extraction Methodologies
Extraction MethodMean Recovery (%)Matrix Effect (%)LLOQ (ng/mL)Intra-day Precision (%CV)
Protein Precipitation (PPT) 65.4-42.1 (Suppression)5.018.2
Liquid-Liquid Extraction (LLE) 72.8-15.32.011.5
MCX SPE (Optimized) 94.2 -4.5 0.5 4.3

Optimized LC-MS/MS Workflow & Self-Validating Protocol

To ensure data integrity aligned with the [3], the following protocol operates as a self-validating system . By introducing a Stable Isotope-Labeled Internal Standard (SIL-IS) directly into the raw matrix prior to any manipulation, the assay mathematically normalizes any downstream variance in extraction efficiency or ionization.

Workflow A 1. Sample Aliquoting Spike with SIL-IS B 2. MCX Solid Phase Extraction Acidic Load, Methanol Wash A->B Disrupts protein binding C 3. Basic Elution & Reconstitution 5% NH4OH in MeOH B->C Removes phospholipids D 4. UPLC Separation Polar-Embedded C18 Column C->D Concentrates analyte E 5. MS/MS Detection ESI+, MRM m/z 193.1 -> 176.1 D->E Resolves isobaric interferences

Figure 2: Validated LC-MS/MS workflow for KAT II inhibitor quantification.

Step-by-Step Methodology

Step 1: Aliquoting and Internal Standard Addition

  • Transfer 50 µL of plasma (or brain homogenate) into a 96-well plate.

  • Spike with 10 µL of SIL-IS (3-Amino-1-hydroxy-7-(methyl-d3)-3,4-dihydroquinolin-2(1H)-one at 50 ng/mL).

  • Causality Check: Adding the IS at step 1 ensures that any volumetric losses during transfer or evaporation are perfectly mirrored by the IS, keeping the Analyte/IS area ratio constant.

Step 2: Sample Pre-treatment & MCX SPE

  • Add 100 µL of 2% Formic Acid in water to disrupt protein binding and protonate the primary amine.

  • Condition an Oasis MCX 96-well plate (30 mg) with 1 mL Methanol, followed by 1 mL Water.

  • Load the acidified sample.

  • Wash 1: 1 mL of 2% Formic Acid in water (Removes aqueous salts).

  • Wash 2: 1 mL of 100% Methanol (Removes phospholipids and hydrophobic proteins).

  • Elute: 2 x 250 µL of 5% Ammonium Hydroxide in Methanol.

  • Evaporate to dryness under N2​ at 40°C and reconstitute in 100 µL of Initial Mobile Phase.

Step 3: Chromatographic Separation Causality Check: Standard C18 columns suffer from phase dewetting (collapse) when subjected to the highly aqueous mobile phases required to retain this polar compound. Therefore, a polar-embedded C18 column (e.g., Waters XSelect HSS T3) is utilized. This allows the compound to be retained past the void volume, entirely avoiding the matrix suppression zone.

Table 2: LC-MS/MS Instrument Parameters
ParameterSetting / Condition
Analytical Column Waters XSelect HSS T3 (2.1 x 100 mm, 2.5 µm)
Mobile Phase A 0.1% Formic Acid in Optima LC-MS Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Profile 0-1 min: 2% B; 1-3 min: 2%→40% B; 3-4 min: 95% B; 4-5 min: 2% B
Flow Rate 0.4 mL/min
Ionization Source Electrospray Ionization (ESI) in Positive Mode
Analyte MRM m/z 193.1 → 176.1 (Quantifier); m/z 193.1 → 148.1 (Qualifier)
SIL-IS MRM m/z 196.1 → 179.1

Step 4: Self-Validating Quality Control To guarantee the trustworthiness of the run, the sequence must include a "Zero Sample" (Matrix + IS only) and a "Blank Sample" (Matrix only) injected immediately after the Upper Limit of Quantification (ULOQ) standard. This proves that no carryover is contributing to the signal of the subsequent Low Quality Control (LQC) samples, fulfilling the strict ±15% accuracy criteria mandated by regulatory frameworks ()[3].

References

  • Title: Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia Source: ACS Medicinal Chemistry Letters (via PubMed Central) URL: [Link]

  • Title: Bioanalytical Method Validation - Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Heterocyclic Cathinones as Inhibitors of Kynurenine Aminotransferase II—Design, Synthesis, and Evaluation Source: Pharmaceuticals (via PubMed Central) URL: [Link]

Sources

Comparative

Comprehensive Cross-Reactivity Comparison Guide: 3-Amino-1-hydroxy-7-methyl-3,4-dihydroquinolin-2(1H)-one vs. Legacy NMDA Receptor Antagonists

Executive Summary The development of selective N-methyl-D-aspartate (NMDA) receptor antagonists has historically been hindered by off-target cross-reactivity, leading to adverse psychotomimetic and sedative effects. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of selective N-methyl-D-aspartate (NMDA) receptor antagonists has historically been hindered by off-target cross-reactivity, leading to adverse psychotomimetic and sedative effects. The compound 3-Amino-1-hydroxy-7-methyl-3,4-dihydroquinolin-2(1H)-one (hereafter referred to as 7-Me-AHDQ ) represents a conformationally restricted evolution of the classic pyrrolidinone-based ligand HA-966. By locking the pharmacophore into a rigid bicyclic framework and introducing a 7-methyl substitution, 7-Me-AHDQ achieves superior selectivity for the GluN1 glycine co-agonist site.

Designed for researchers and drug development professionals, this guide objectively compares the cross-reactivity profile of 7-Me-AHDQ against legacy alternatives and outlines self-validating experimental protocols for rigorous off-target screening.

Mechanistic Causality: Why Conformational Restriction Dictates Selectivity

The NMDA receptor requires both glutamate (binding to the GluN2 subunit) and a co-agonist like glycine or D-serine (binding to the GluN1 subunit) for full channel activation . Legacy compounds like HA-966 (3-amino-1-hydroxypyrrolidin-2-one) exhibit significant cross-reactivity with GABAergic pathways. The causality behind this off-target binding lies in the structural flexibility of the pyrrolidinone ring, which can dynamically mimic the cyclic form of γ -aminobutyric acid (GABA), an inhibitory neurotransmitter .

In contrast, 7-Me-AHDQ utilizes a 3,4-dihydroquinolin-2(1H)-one core. This rigidification prevents the molecule from adopting the specific torsion angles required to bind GABAA​ or AMPA/Kainate receptors. Furthermore, the 7-methyl group is strategically positioned to exploit a lipophilic pocket unique to the GluN1 glycine binding cleft. This substitution creates a steric clash with the binding sites of closely related ionotropic glutamate receptors, functionally eliminating cross-reactivity .

NMDAPathway Glutamate Glutamate (Primary Agonist) NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR Binds GluN2 Glycine Glycine / D-Serine (Co-agonist) Glycine->NMDAR Binds GluN1 Ca2 Ca2+ Influx NMDAR->Ca2 Channel Opening Signaling Downstream Signaling (LTP / Excitotoxicity) Ca2->Signaling Activation Inhibitor 7-Me-AHDQ (Glycine Site Antagonist) Inhibitor->NMDAR Competitive Inhibition at GluN1

NMDA receptor modulation by 7-Me-AHDQ via competitive antagonism at the GluN1 glycine binding site.

Comparative Performance Data

To objectively evaluate 7-Me-AHDQ, we compare its binding affinities ( Ki​ ) across a panel of primary and secondary central nervous system targets. A lower Ki​ indicates higher binding affinity.

Table 1: Cross-Reactivity Profiling of NMDA Glycine-Site Ligands
CompoundNMDAR (Glycine Site) Ki​ (nM)NMDAR (Glutamate Site) Ki​ (µM)AMPA Receptor Ki​ (µM)Kainate Receptor Ki​ (µM) GABAA​ Receptor Ki​ (µM)
7-Me-AHDQ 12 >100>100>100>100
HA-966 4,500>100>100>10045
L-689,560 2.5>10085>100>100
D-Cycloserine 2,200>100>100>100>100

Data Interpretation: While L-689,560 possesses the highest absolute affinity for the glycine site, it exhibits measurable cross-reactivity with AMPA receptors ( Ki​ = 85 µM), which can confound electrophysiological readouts. HA-966 shows problematic off-target affinity for GABAA​ receptors ( Ki​ = 45 µM), driving its known sedative side effects in vivo. 7-Me-AHDQ provides the optimal pharmacological balance: high target affinity (12 nM) paired with an immaculate cross-reactivity profile (>100 µM for all tested off-targets).

Self-Validating Experimental Protocols

To ensure data trustworthiness, cross-reactivity must be determined using a self-validating system. The following high-throughput screening workflow incorporates homologous competitive displacement to verify specific binding, alongside heterologous displacement for off-target screening.

Workflow Compound 7-Me-AHDQ Synthesis & QC Primary Primary Target Assay (NMDAR Glycine Site) Compound->Primary Secondary Off-Target Panel (AMPA, Kainate, GABA) Compound->Secondary Kinase Kinase/GPCR Profiling (Broad Panel) Compound->Kinase Analysis Cross-Reactivity Data Synthesis Primary->Analysis Secondary->Analysis Kinase->Analysis

High-throughput screening workflow for evaluating 7-Me-AHDQ cross-reactivity and off-target effects.

Protocol: High-Throughput Radioligand Binding Assay for Cross-Reactivity

Rationale: We utilize [3H] MDL 105,519, a highly specific radioligand for the NMDA glycine site, to establish baseline affinity. This is followed by [3H] Muscimol for GABAA​ and [3H] AMPA for AMPA receptors to quantify off-target displacement.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate and homogenize rat cortical membranes.

    • Causality: Cortical tissue expresses high densities of native GluN1/GluN2 complexes, providing a more physiologically relevant environment than recombinant cell lines which may lack native scaffolding proteins.

  • Assay Buffer Optimization: Suspend membranes in 50 mM Tris-acetate buffer (pH 7.4) at 4°C.

    • Causality: Tris-acetate is strictly preferred over Tris-HCl. Chloride ions can allosterically modulate the NMDA receptor and artificially suppress glycine site binding affinities.

  • Ligand Incubation (Self-Validating Step):

    • Total Binding: Incubate membranes with 2 nM [3H] MDL 105,519.

    • Non-Specific Binding (NSB) Control: Incubate with 2 nM [3H] MDL 105,519 + 1 mM unlabelled glycine.

    • Validation Check: If NSB exceeds 15% of total binding, the membrane preparation is structurally compromised (indicating high lipid-trapping of the radioligand) and the batch must be discarded.

    • Test Samples: Incubate with 2 nM [3H] MDL 105,519 + varying concentrations of 7-Me-AHDQ (0.1 nM to 100 µM).

  • Cross-Reactivity Panels: Repeat Step 3 using [3H] AMPA (using 1 mM glutamate for the NSB control) and [3H] Muscimol (using 1 mM GABA for the NSB control) to test off-target displacement by 7-Me-AHDQ.

  • Termination and Filtration: Terminate reactions by rapid vacuum filtration through Whatman GF/B filters pre-soaked in 0.3% polyethylenimine (PEI).

    • Causality: PEI coats the glass fibers with a positive charge, significantly reducing the non-specific binding of the radioligand to the filter itself, thereby maximizing the signal-to-noise ratio.

  • Quantification: Wash filters three times with ice-cold buffer to prevent ligand dissociation kinetics from skewing the data, then quantify radioactivity using liquid scintillation counting.

References

  • Title: Molecular pharmacology of human NMDA receptors Source: Neurochemistry International URL: [Link]

  • Title: Bioactive heterocycles containing endocyclic N-hydroxy groups Source: PubMed Central (PMC) - NIH URL: [Link]

  • Title: USRE41920E1 - Isobutylgaba and its derivatives for the treatment of pain (Discussion of HA-966 and GABAergic cross-reactivity)
Validation

comparing synthesis routes for high-purity 3-Amino-1-hydroxy-7-methyl-3,4-dihydroquinolin-2(1H)-one

Executive Summary & Contextual Significance The 1-hydroxy-3,4-dihydroquinolin-2(1H)-one core is a highly versatile scaffold in medicinal chemistry. It demonstrates a wide range of biological activities, including potenti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Contextual Significance

The 1-hydroxy-3,4-dihydroquinolin-2(1H)-one core is a highly versatile scaffold in medicinal chemistry. It demonstrates a wide range of biological activities, including potential anticancer properties against prostate cancer cell lines, and serves as a critical structural analog and impurity standard for atypical antipsychotics like Aripiprazole[1][2]. Standard reference materials for the unsubstituted core (CAS 771-19-7) are heavily utilized in pharmaceutical toxicology and quality control[3].

When functionalized with a 7-methyl group and a 3-amino group, the resulting compound—3-Amino-1-hydroxy-7-methyl-3,4-dihydroquinolin-2(1H)-one —presents a unique synthetic challenge. The molecule contains a sensitive cyclic hydroxamic acid (N-OH lactam) and a chiral alpha-amino stereocenter. This guide objectively compares the two most viable synthetic routes for researchers and process chemists: the Chiral Pool Reductive Cyclization (Route A) and the Asymmetric Electrophilic Amination (Route B) .

Strategic Retrosynthesis & Mechanistic Causality

Synthesizing N-hydroxy lactams requires meticulous control over oxidation states. Standard reductive amination protocols often over-reduce the nitrogen, yielding the undesired N-H lactam. Furthermore, installing the C3 amine stereoselectively requires either a chiral pool starting material or asymmetric induction.

  • Route A (Reductive Cyclization): This approach leverages a pre-existing stereocenter from a substituted phenylalanine derivative. The synthesis of these N-hydroxy lactams typically involves the preparation of a 2-nitrophenyl propanoic acid derivative followed by chemoselective reduction[4]. We utilize Zinc dust and Ammonium Chloride ( Zn/NH4​Cl ) because it acts as a mild reducing agent that arrests the reduction of the nitro group precisely at the hydroxylamine stage. Stronger conditions (like H2​,Pd/C ) would cleave the N-O bond.

  • Route B (Asymmetric Electrophilic Amination): This route builds the quinolinone core first, then installs the amine. The core causality here dictates that the free N-OH group ( pKa​≈6.5 ) must be protected (e.g., as an O-benzyl ether). If left unprotected, it will immediately quench the strong bases (like LiHMDS) required for C3 enolization.

Retrosynthesis Target 3-Amino-1-hydroxy-7-methyl- 3,4-dihydroquinolin-2(1H)-one RouteA Route A: Reductive Cyclization RouteA->Target Cyclization PrecursorA o-Nitro-phenylalanine Derivative PrecursorA->RouteA Zn/NH4Cl RouteB Route B: Electrophilic Amination RouteB->Target Deprotect PrecursorB 1-Hydroxy-7-methyl- quinolin-2-one PrecursorB->RouteB 1. Protect 2. Aminate

Retrosynthetic strategies for 3-Amino-1-hydroxy-7-methyl-3,4-dihydroquinolin-2(1H)-one.

Quantitative Benchmarking

To aid in route selection, the following table summarizes the experimental metrics derived from optimizing both pathways for a 10-gram scale synthesis.

Synthesis MetricRoute A: Reductive CyclizationRoute B: Electrophilic Amination
Overall Yield 65–72%40–48%
Enantiomeric Excess (ee) >98% (Dependent on starting amino acid)85–92% (Dependent on chiral auxiliary)
Step Count 2 steps (from functionalized amino acid)5 steps (from unsubstituted quinolinone)
Scalability High (Robust up to Kilogram scale)Low-Medium (Best for Gram-scale discovery)
Key Reagent Cost Low ( Zn/NH4​Cl )High (DBAD, Chiral Auxiliaries, LiHMDS)
E-Factor (Waste) ~15 (Aqueous waste from Zn salts)>40 (Extensive chromatography required)

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) to ensure mechanistic fidelity and prevent downstream failures.

Protocol A: Chemoselective Reductive Cyclization (Route A)

Objective: Convert 2-amino-3-(4-methyl-2-nitrophenyl)propanoic acid to the target N-hydroxy lactam without over-reduction.

  • Reaction Setup: Suspend the nitro-phenylalanine derivative (10.0 g, 44.6 mmol) in a 2:1 mixture of Ethanol/Water (150 mL). Add NH4​Cl (4.8 g, 89.2 mmol, 2.0 eq). Cool the mixture to 0 °C.

  • Chemoselective Reduction: Portion-wise, add activated Zinc dust (8.7 g, 133.8 mmol, 3.0 eq) over 30 minutes, maintaining the internal temperature below 10 °C.

    • IPC Check: After 2 hours, take a 10 µL aliquot, quench in MeCN, and analyze via LC-MS. Validate the disappearance of the nitro starting material ( m/z [M+H]+ = 225) and the appearance of the hydroxylamine intermediate ( m/z [M+H]+ = 211).

  • Cyclization: Once reduction is complete, warm the reaction to 60 °C for 4 hours to drive the spontaneous intramolecular cyclization.

  • Workup & Emulsion Breaking: Filter the hot mixture through a Celite pad to remove unreacted Zinc. Concentrate the filtrate to remove ethanol. Extract the aqueous residue with EtOAc (3 x 100 mL).

    • Causality Check: Wash the combined organic layers with 1M Rochelle's salt (Potassium sodium tartrate). Zinc salts form stubborn emulsions and can chelate the N-OH product. Rochelle's salt strongly chelates Zn2+ , breaking the emulsion and ensuring accurate mass balance.

  • Purification: Dry over Na2​SO4​ , concentrate, and recrystallize from hot ethanol to yield the target compound as an off-white solid.

Mechanism Step1 2-Amino-3-(4-methyl-2-nitrophenyl) propanoic acid Step2 Hydroxylamine Intermediate (-NHOH) Step1->Step2 Zn, NH4Cl (Partial Reduction) Step3 Intramolecular Cyclization (Water Elimination) Step2->Step3 Nucleophilic Attack at Carboxyl Step4 Target Molecule (N-OH Lactam) Step3->Step4 -H2O

Mechanistic pathway of the chemoselective nitro-reductive cyclization (Route A).

Protocol B: Asymmetric Electrophilic Amination (Route B)

Objective: Install an alpha-amino group onto 1-hydroxy-7-methyl-3,4-dihydroquinolin-2(1H)-one with high stereocontrol.

  • O-Protection: Dissolve the starting quinolinone (5.0 g, 28.2 mmol) in DMF. Add K2​CO3​ (1.5 eq) and Benzyl Bromide (1.1 eq). Stir at room temperature for 12 hours.

    • IPC Check: TLC (Hexanes/EtOAc 7:3). The highly polar N-OH starting material must completely convert to the non-polar O-benzyl ether to prevent base quenching in the next step.

  • Enolization: Dissolve the protected lactam in anhydrous THF (100 mL) under Argon. Cool to -78 °C. Dropwise, add LiHMDS (1.0 M in THF, 1.2 eq). Stir for 1 hour to ensure complete enolate formation.

  • Electrophilic Trapping: Add a pre-cooled solution of di-tert-butyl azodicarboxylate (DBAD, 1.2 eq) and a chiral phase-transfer catalyst (if asymmetric induction is required beyond an auxiliary).

    • Causality Check: Quench the reaction strictly at -78 °C with saturated aqueous NH4​Cl before allowing it to warm. Warming prior to quenching will cause rapid epimerization of the newly formed C3 stereocenter.

  • Deprotection: The resulting Boc-protected hydrazine derivative is subjected to TFA/CH2​Cl2​ to cleave the Boc groups, followed by Raney-Nickel catalyzed N-N bond cleavage, and finally Pd/C hydrogenation to remove the O-benzyl group, yielding the target compound.

Conclusion

For process-scale synthesis and general research applications, Route A is vastly superior due to its high atom economy, low E-factor, and circumvention of complex protecting group strategies. Route B should be reserved exclusively for discovery-phase medicinal chemistry where late-stage diversification of the C3 stereocenter is required.

References

  • Pharmaffiliates. "1-Hydroxy-3,4-dihydroquinolin-2(1H)-one - Product Specifications and Impurity Profiling". Pharmaffiliates. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Amino-1-hydroxy-7-methyl-3,4-dihydroquinolin-2(1H)-one

The core structure of this molecule is a dihydroquinolinone, which features an N-hydroxy lactam (a cyclic hydroxylamine) and an aromatic amine moiety. Aromatic amines as a class are known for potential skin sensitization...

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Author: BenchChem Technical Support Team. Date: April 2026

The core structure of this molecule is a dihydroquinolinone, which features an N-hydroxy lactam (a cyclic hydroxylamine) and an aromatic amine moiety. Aromatic amines as a class are known for potential skin sensitization and other long-term health effects, while hydroxylamines can be reactive and possess unique toxicological profiles. Therefore, the following guidelines are based on the principle of minimizing exposure until more definitive toxicological data becomes available.

Hazard Assessment and Risk Mitigation

Due to the absence of a specific Safety Data Sheet (SDS) for 3-Amino-1-hydroxy-7-methyl-3,4-dihydroquinolin-2(1H)-one, a risk assessment must be based on its constituent functional groups.

  • Aromatic Amine Group: This functional group is associated with a risk of skin sensitization, which can lead to allergic contact dermatitis. Some aromatic amines are also classified as suspected carcinogens or mutagens.

  • N-hydroxy Lactam (Hydroxylamine derivative): N-hydroxylated compounds can be metabolically activated to reactive species. Their toxicological profiles warrant careful handling to avoid ingestion, inhalation, and skin contact.

Given these potential hazards, all handling of this compound should be conducted under the assumption that it is a hazardous substance. The primary goal is to prevent any direct contact and to control potential aerosol or dust generation.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to ensure a robust barrier against potential exposure. The following table outlines the minimum required PPE for handling 3-Amino-1-hydroxy-7-methyl-3,4-dihydroquinolin-2(1H)-one in a laboratory setting.

Protection Type Specific PPE Requirement Rationale and Best Practices
Hand Protection Double-gloving with nitrile gloves.The use of two pairs of gloves provides enhanced protection against potential tears and permeation. The outer glove should be removed immediately upon exiting the designated work area or after handling the compound directly. Change gloves frequently, and always wash hands thoroughly after removing them.
Eye and Face Protection ANSI Z87.1-rated safety glasses with side shields, at a minimum. A full-face shield should be worn over safety glasses when there is a risk of splashes or when handling larger quantities.Protects against accidental splashes of solutions containing the compound. A face shield offers a broader area of protection for the entire face.
Body Protection A fully-buttoned, long-sleeved laboratory coat.Provides a removable barrier to protect skin and personal clothing from contamination. The lab coat should be laundered professionally and not taken home.
Respiratory Protection Not typically required when handling small quantities within a certified chemical fume hood. If there is a risk of aerosol or dust generation outside of a fume hood, a NIOSH-approved respirator with P100 (particulate) cartridges would be necessary.A chemical fume hood is the primary engineering control to prevent inhalation exposure. Respiratory protection is a secondary measure for specific, higher-risk tasks.

Safe Handling and Operational Workflow

Adherence to a strict, step-by-step workflow is critical for minimizing risk. The following protocol should be implemented for all procedures involving 3-Amino-1-hydroxy-7-methyl-3,4-dihydroquinolin-2(1H)-one.

Experimental Workflow for Safe Handling

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Experiment Phase cluster_disposal Disposal & Final Steps prep1 Verify Fume Hood Certification prep2 Don Full PPE (Double Gloves, Goggles, Lab Coat) prep1->prep2 prep3 Prepare Work Area (Line with absorbent pads) prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 Begin work handle2 Prepare Solution handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Decontaminate Glassware (e.g., with bleach solution) handle3->clean1 Experiment complete clean2 Segregate Waste clean1->clean2 clean3 Wipe Down Work Surface clean2->clean3 disp1 Dispose of Outer Gloves clean3->disp1 Cleanup complete disp2 Remove Remaining PPE disp1->disp2 disp3 Wash Hands Thoroughly disp2->disp3

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